![molecular formula C7H9F2N3O2 B2459190 Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate CAS No. 2247206-18-2](/img/structure/B2459190.png)
Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate
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Description
“Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate” is a chemical compound that belongs to the pyrazole family . Pyrazoles are organic compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . This compound is a derivative of pyrazole, with additional functional groups attached to the ring .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate”, involves several strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The focus is always on developing greener and more economical methods for their synthesis .Molecular Structure Analysis
The molecular structure of “Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate” is characterized by a pyrazole ring, which is a 5-membered ring with two nitrogen atoms at different positions . In molecular docking studies, the carbonyl oxygen atom of similar compounds has been found to form hydrogen bonds with certain amino acids on target proteins .Future Directions
The future directions for research on “Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Given the broad range of pharmacological activities exhibited by pyrazole derivatives, there is considerable interest in developing new compounds and studying their biological effects .
properties
IUPAC Name |
methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O2/c1-14-6(13)4-10-5-2-3-12(11-5)7(8)9/h2-3,7H,4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFVOXPVAXEXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NN(C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate |
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